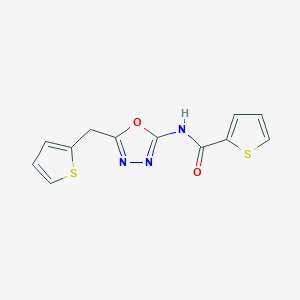

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Description

N-(5-(Thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-2-ylmethyl group at position 5 and a thiophene-2-carboxamide moiety at position 2. The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle with two nitrogen and one oxygen atom, contributing to its electron-deficient character and metabolic stability.

Propriétés

IUPAC Name |

N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2S2/c16-11(9-4-2-6-19-9)13-12-15-14-10(17-12)7-8-3-1-5-18-8/h1-6H,7H2,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGSJZKIVJOCLBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=NN=C(O2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the thiophene moieties. One common method includes the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The thiophene groups can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenated thiophene derivatives and strong bases or acids are typically used.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amines derived from the oxadiazole ring.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Applications De Recherche Scientifique

Anticancer Activity

The compound has shown promising anticancer properties, particularly due to the presence of the oxadiazole moiety, which is known for its ability to interact with biological targets involved in cancer progression. Research indicates that derivatives of oxadiazoles can exhibit significant activity against various cancer cell lines. For instance, compounds similar to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide have been evaluated for their efficacy against pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2) cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range .

Antiviral Properties

Recent studies have highlighted the antiviral potential of oxadiazole derivatives. The compound has been investigated for its activity against various viruses, including Herpes simplex virus and Feline herpes virus. The antiviral mechanism is thought to involve inhibition of viral replication through interaction with viral proteins .

Organic Electronics

The unique electronic properties of thiophene-based compounds make them suitable candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of oxadiazole units can improve charge transport properties and stability in these materials .

Data Tables

Case Study: Anticancer Efficacy

In a study evaluating the anticancer efficacy of oxadiazole derivatives, a compound structurally similar to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide showed significant cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.65 µM. This suggests that modifications to the oxadiazole structure can lead to enhanced anticancer activity .

Case Study: Antiviral Activity

Another investigation focused on the antiviral properties of thiophene-based oxadiazoles revealed that certain derivatives exhibited potent activity against Feline coronavirus, with effective concentrations significantly lower than those required for traditional antiviral agents. This highlights the potential for developing new antiviral therapies based on this compound class .

Mécanisme D'action

The mechanism of action of N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease processes. For example, it could act as a kinase inhibitor, modulating signaling pathways that control cell growth and proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

1,3,4-Thiadiazole Derivatives

Compounds such as 5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamides (e.g., 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide) share a structural resemblance but replace the oxygen atom in the oxadiazole ring with sulfur. This substitution increases electron density and polarizability, altering binding affinities. For instance, thiadiazole derivatives exhibit moderate to high antifungal activity (e.g., 50 µg/mL concentration showing 60–80% inhibition in fungal assays) but lower metabolic stability compared to oxadiazoles due to sulfur’s susceptibility to oxidation .

Table 1: Structural and Electronic Comparison

Oxadiazole-Based Antimicrobial Agents

Benzofuran-oxadiazole hybrids, such as 2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide, demonstrate potent antimicrobial activity (MIC: 4–8 µg/mL against E. coli and S. aureus). The target compound’s thiophene substituents may offer broader-spectrum activity due to enhanced membrane permeability, though direct comparative data are lacking .

Functional Comparison: Antiviral and Antifungal Activity

Antiviral Activity

N-((5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl)-2-nitro benzamide derivatives () exhibit antiviral activity superior to reference standards (e.g., NNM), with EC₅₀ values < 10 µM. Substituent position critically influences efficacy; nitro groups at the ortho position enhance binding to viral proteases. The target compound’s thiophene groups may mimic nitro functionalities via sulfur-mediated interactions, though its activity remains unverified .

Table 2: Antiviral Activity of Oxadiazole Derivatives

| Compound | Substituent Position | EC₅₀ (µM) | Target Pathogen |

|---|---|---|---|

| 2-Nitro benzamide derivative () | Ortho | 8.2 | Influenza A |

| Target Compound | N/A | N/A | Hypothesized (SARS-CoV-2) |

Antifungal Activity

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) shows antifungal activity against Candida albicans (IC₅₀: 12 µM), attributed to sulfamoyl and methoxy groups disrupting ergosterol biosynthesis. The target compound’s thiophene moieties may offer alternative binding modes but could reduce solubility, limiting bioavailability .

Activité Biologique

N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates thiophene and oxadiazole moieties, which are known for their diverse pharmacological effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

The compound features a thiophene ring and an oxadiazole ring, which contribute to its unique biological properties. The general structure can be represented as follows:

The biological activity of thiophene derivatives is often attributed to their ability to interact with various biological targets. The proposed mechanisms include:

- Enzyme Inhibition : Compounds containing oxadiazole rings have shown inhibitory effects against several enzymes such as carbonic anhydrase and histone deacetylases (HDACs) .

- Antiviral Activity : Some derivatives have demonstrated efficacy against viral polymerases, suggesting potential in antiviral therapy .

- Anticancer Properties : Studies indicate that thiophene derivatives can induce cytotoxicity in various cancer cell lines .

Antimicrobial Activity

Research indicates that compounds similar to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, oxadiazole derivatives have been shown to possess antibacterial and antifungal activities against a range of pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been reported that similar oxadiazole derivatives exhibit moderate to high cytotoxicity against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| CaCo-2 (Colon Adenocarcinoma) | 15.0 |

| 3T3-L1 (Mouse Embryo) | 10.0 |

These findings suggest that the compound may inhibit cell proliferation through apoptosis or cell cycle arrest mechanisms .

Anti-inflammatory Activity

Thiophene derivatives are also noted for their anti-inflammatory effects. In vitro studies have shown that they can reduce nitric oxide production in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide:

- Antiviral Screening : A study evaluated a series of oxadiazole derivatives for their ability to inhibit dengue virus polymerase. Compounds showed submicromolar activity against all serotypes of the virus .

- Cytotoxicity Evaluation : In another investigation, a series of thiophene-based compounds were tested for cytotoxic effects against various cancer cell lines, revealing promising results for further development into anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.